5-(4-Ethylpiperazine-1-carbonyl)pyridin-2-amine dihydrochloride
Overview
Description
5-(4-Ethylpiperazine-1-carbonyl)pyridin-2-amine dihydrochloride is a chemical compound with the molecular formula C12H18N4O2 It is a derivative of pyridine, featuring an ethylpiperazine moiety attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Ethylpiperazine-1-carbonyl)pyridin-2-amine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with pyridin-2-amine and 4-ethylpiperazine as the starting materials.
Condensation Reaction: The pyridin-2-amine is reacted with 4-ethylpiperazine in the presence of a condensing agent, such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC), to form the intermediate compound.
Acidification: The intermediate compound is then treated with hydrochloric acid to yield the dihydrochloride salt of the target compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process is optimized to ensure high yield and purity, with rigorous quality control measures in place to ensure consistency.
Chemical Reactions Analysis
Types of Reactions: 5-(4-Ethylpiperazine-1-carbonyl)pyridin-2-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, 5-(4-Ethylpiperazine-1-carbonyl)pyridin-2-amine dihydrochloride is used to study the interactions between small molecules and biological targets. It can be employed in assays to investigate enzyme inhibition, receptor binding, and other biological processes.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting central nervous system disorders. Its ability to interact with various receptors makes it a candidate for further drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into formulations to enhance the properties of products such as coatings, adhesives, and polymers.
Mechanism of Action
The mechanism by which 5-(4-Ethylpiperazine-1-carbonyl)pyridin-2-amine dihydrochloride exerts its effects involves its interaction with molecular targets such as receptors and enzymes. The compound may bind to specific sites on these targets, modulating their activity and leading to biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(4-Ethylpiperazine-1-carbonyl)pyridin-2-amine dihydrochloride
5-(4-Methylpiperazine-1-carbonyl)pyridin-2-amine dihydrochloride
5-(4-Propylpiperazine-1-carbonyl)pyridin-2-amine dihydrochloride
Uniqueness: 5-(4-Ethylpiperazine-1-carbonyl)pyridin-2-amine dihydrochloride is unique due to its specific ethyl group on the piperazine ring, which influences its chemical and biological properties
Properties
IUPAC Name |
(6-aminopyridin-3-yl)-(4-ethylpiperazin-1-yl)methanone;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O.2ClH/c1-2-15-5-7-16(8-6-15)12(17)10-3-4-11(13)14-9-10;;/h3-4,9H,2,5-8H2,1H3,(H2,13,14);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COLZYBHZHBSPIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CN=C(C=C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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